[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid
Overview
Description
[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in maintaining a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment can lead to a dysregulation of this balance, resulting in tumor cells escaping immune control .
Mode of Action
The compound interacts with its target, IDO1, by binding to its active site . This interaction inhibits the catalytic activity of IDO1, which is represented by the conversion of tryptophan (Trp) into kynurenines (Kyn) in the first and rate-limiting step of the kynurenine pathway .
Biochemical Pathways
By inhibiting IDO1, this compound disrupts the kynurenine pathway . This disruption can lead to a decrease in the production of kynurenines, which are known to suppress the immune response . As a result, the immune system may be better able to recognize and attack tumor cells .
Result of Action
The inhibition of IDO1 by this compound can lead to a boost in the immune response . This can potentially enhance the efficacy of existing immunotherapeutic drugs . Moreover, the compound may also work in synergy with other immunotherapeutic agents .
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to bind to enzymes such as kinases and proteases, thereby modulating their activity. For instance, this compound can inhibit certain kinases, leading to the suppression of downstream signaling pathways . Additionally, this compound interacts with proteins involved in cellular stress responses, enhancing their protective effects against oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate the AMPK pathway, which plays a key role in cellular energy homeostasis . Furthermore, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular stress responses and improving metabolic function . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in glycolysis, leading to a shift in cellular energy production towards oxidative phosphorylation . Additionally, this compound can modulate the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, this compound can modulate mitochondrial function and energy production . In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Biological Activity
[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid is a heterocyclic compound characterized by a triazole ring fused with a pyridine structure and a carboxylic acid functional group at the 5-position of the pyridine ring. Its unique structural configuration contributes to various chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of triazolopyridine possess antibacterial properties against various bacterial strains. For instance, virtual screening and molecular docking studies have identified compounds that inhibit bacterial growth effectively.
Antitumor Activity
Several studies have explored the antitumor potential of [1,2,4]triazolo[4,3-A]pyridine derivatives. A notable study synthesized a series of sulfonamide derivatives based on this scaffold and evaluated their antimalarial and antitumor activities. Compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated in vitro antitumor activity with IC50 values indicating effective cell growth inhibition against various cancer cell lines ( ).
Compound Name | Activity Type | IC50 Value (µM) |
---|---|---|
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Antitumor | 2.24 |
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Antitumor | 4.98 |
While specific mechanisms of action for this compound remain largely unexplored, related compounds have been implicated in various pathways. For instance:
- Inhibition of Kinases : Some derivatives have shown potential as c-Met kinase inhibitors which play a critical role in tumor growth and metastasis ( ).
- Antioxidant Activity : Certain triazole derivatives exhibit antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells.
Study on Antimalarial Activity
A study conducted on a library of [1,2,4]triazolo[4,3-a]pyridines bearing sulfonamide fragments demonstrated promising antimalarial activity against Plasmodium falciparum. The synthesized compounds were evaluated for their inhibitory concentrations (IC50), with some showing values as low as 2.24 µM ( ). This highlights the potential for these compounds in developing new treatments for malaria.
Evaluation Against Cancer Cell Lines
In another study focusing on the antiproliferative effects against cancer cell lines (A549 lung cancer cells and MCF-7 breast cancer cells), several derivatives were synthesized and tested. The most potent compounds displayed IC50 values significantly lower than those of existing therapies ( ). These findings suggest that modifications to the triazolopyridine structure can enhance biological activity.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-6-9-8-4-10(5)6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIZLOMSYUPULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243455 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-95-2 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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